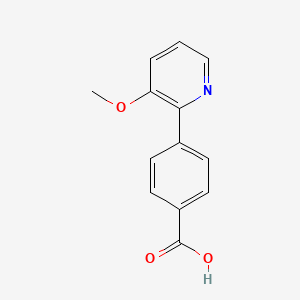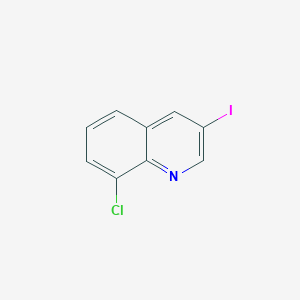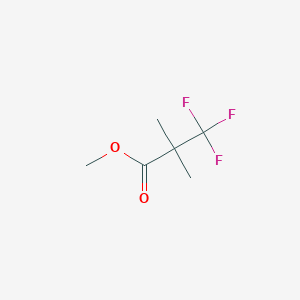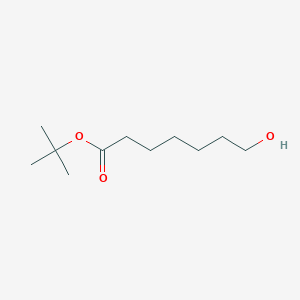
Tert-butyl 7-hydroxyheptanoate
Overview
Description
Tert-butyl 7-hydroxyheptanoate is an organic compound with the molecular formula C11H22O3. It is characterized by the presence of a tert-butyl ester and a hydroxyl group. This compound is often used as a linker in various chemical reactions due to its functional groups, which allow for further derivatization or replacement with other reactive functional groups .
Mechanism of Action
Target of Action
Tert-butyl 7-hydroxyheptanoate is a linker with a hydroxyl group and a tert-butyl ester . The hydroxyl group allows for further derivatization or replacement with many other reactive functional groups . The tert-butyl protected carboxyl group can be deprotected under acidic conditions . .
Mode of Action
As a linker molecule, it likely interacts with its targets through its hydroxyl group and tert-butyl ester . The hydroxyl group allows for further derivatization or replacement with many other reactive functional groups . The tert-butyl protected carboxyl group can be deprotected under acidic conditions .
Biochemical Pathways
As a linker molecule, it may play a role in connecting two other molecules, potentially affecting the pathways those molecules are involved in .
Result of Action
As a linker molecule, it may facilitate the formation of larger, more complex molecules by connecting two other molecules .
Action Environment
It is known that the compound is stable under -20°c storage conditions .
Biochemical Analysis
Biochemical Properties
Tert-butyl 7-hydroxyheptanoate plays a significant role in biochemical reactions due to its functional groups. The hydroxyl group allows for the formation of hydrogen bonds and can participate in various biochemical interactions. The tert-butyl ester can be deprotected under acidic conditions, making it a versatile compound for biochemical modifications . This compound interacts with enzymes such as esterases, which can hydrolyze the ester bond, releasing the corresponding alcohol and carboxylic acid. This interaction is crucial for its role in biochemical pathways and reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard storage conditions, but it can degrade under acidic or basic conditions, leading to the release of its hydrolysis products . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies where it is continuously present. In in vivo studies, the temporal effects may vary depending on the metabolic rate and clearance of the compound from the organism.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 7-hydroxyheptanoate can be synthesized through a multi-step reaction process. One common method involves the use of bis(cyclopentadienyl)hafnium dichloride and silver trifluoromethanesulfonate in dichloromethane at low temperatures (-40 to -10°C) for two hours. This is followed by the addition of hydrazine hydrate in methanol and benzene, and the reaction is carried out at 80°C for six hours .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The compound is often produced in reagent grade for research purposes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 7-hydroxyheptanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary alcohol.
Substitution: Formation of various substituted esters or ethers.
Scientific Research Applications
Tert-butyl 7-hydroxyheptanoate is widely used in scientific research due to its versatile functional groups. Some of its applications include:
Chemistry: Used as a linker in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme mechanisms.
Medicine: Utilized in the development of pharmaceutical compounds and drug delivery systems.
Industry: Applied in the production of polymers and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 7-aminoheptanoate
- Tert-butyl 7-bromoheptanoate
- Tert-butyl 7-hydroxyhexanoate
Uniqueness
Tert-butyl 7-hydroxyheptanoate is unique due to the presence of both a hydroxyl group and a tert-butyl ester. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in research and industry .
Properties
IUPAC Name |
tert-butyl 7-hydroxyheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O3/c1-11(2,3)14-10(13)8-6-4-5-7-9-12/h12H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKTFZBMGJHDRNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86013-78-7 | |
| Record name | tert-butyl 7-hydroxyheptanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



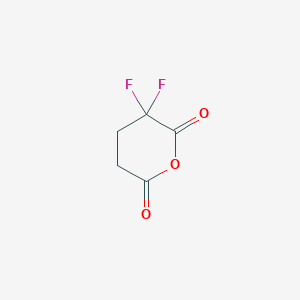
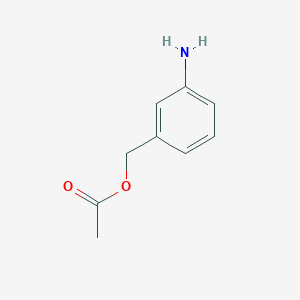

![cis-3-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1465132.png)
![cis-3-[2-(2-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1465134.png)

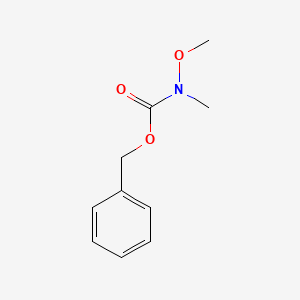

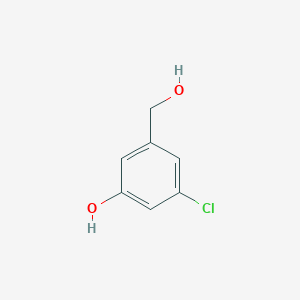
![cis-3-[2-(2-Iodophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid](/img/structure/B1465139.png)
